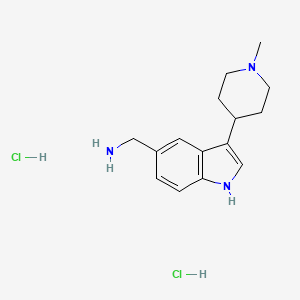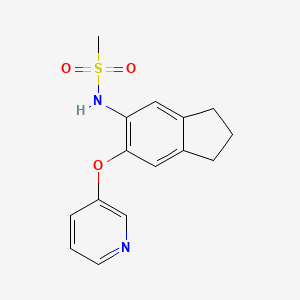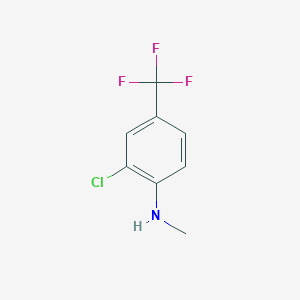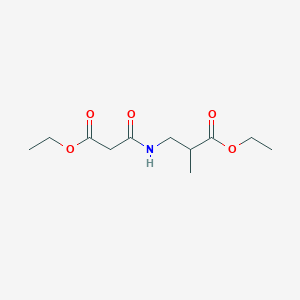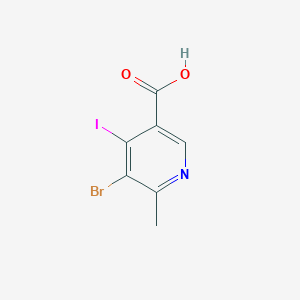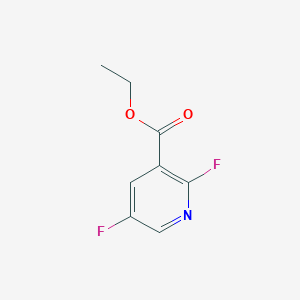
Ethyl 2,5-difluoronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,5-difluoronicotinate is a fluorinated derivative of nicotinic acid. It is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,5-difluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
化学反応の分析
Types of Reactions
Ethyl 2,5-difluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group in the nicotinate structure can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution: Products vary depending on the substituent introduced.
Reduction: Ethyl 2,5-diaminonicotinate.
Oxidation: 2,5-difluoronicotinic acid.
科学的研究の応用
Ethyl 2,5-difluoronicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
作用機序
The mechanism of action of ethyl 2,5-difluoronicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Comparison
Ethyl 2,5-difluoronicotinate is unique due to the specific positioning of the fluorine atoms on the nicotinate ring, which influences its chemical reactivity and biological activity. Compared to ethyl 2,6-difluoronicotinate, the 2,5-difluoro derivative may exhibit different binding affinities and selectivities towards biological targets. Methyl nicotinate, on the other hand, lacks the fluorine atoms, resulting in distinct chemical and biological properties.
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
ethyl 2,5-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 |
InChIキー |
OHBLTSBURMJXRF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=CC(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


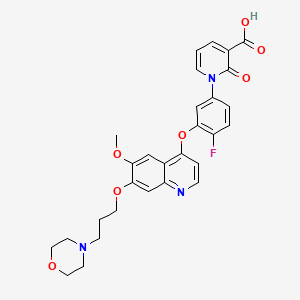

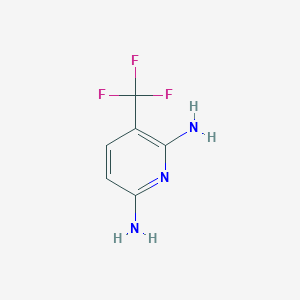
![N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13087926.png)
![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
